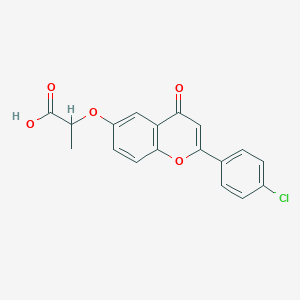
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide. This reaction forms the chromenone ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanoic Acid Moiety: The final step involves the esterification of the chromenone derivative with 2-bromoacetic acid in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid can be compared with other similar compounds, such as:
2-((2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid: Similar structure but with a methoxy group instead of a chloro group, which may result in different biological activities.
2-((2-(4-bromophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid: Contains a bromophenyl group, which may affect its reactivity and applications.
2-((2-(4-nitrophenyl)-4-oxo-4H-chromen-6-yl)oxy)propanoic acid: The presence of a nitro group can significantly alter the compound’s chemical properties and biological activities.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxochromen-6-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(18(21)22)23-13-6-7-16-14(8-13)15(20)9-17(24-16)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVREUUECMFWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
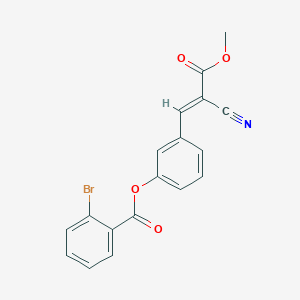
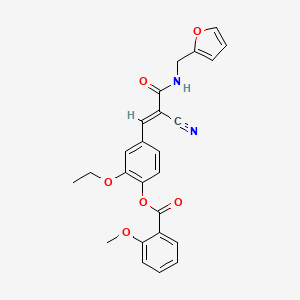
![[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7750507.png)
![(E)-3-(4-butoxyphenyl)-2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7750518.png)
![[3-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate](/img/structure/B7750519.png)
![ethyl 4-(4-chlorophenyl)-2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxylate](/img/structure/B7750531.png)
![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B7750537.png)
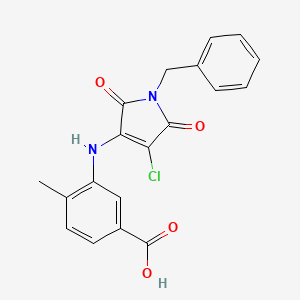
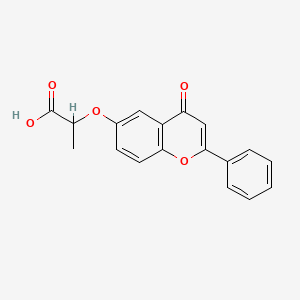
![2-[2-(4-Methylphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B7750561.png)
![2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid](/img/structure/B7750564.png)
![2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile](/img/structure/B7750567.png)
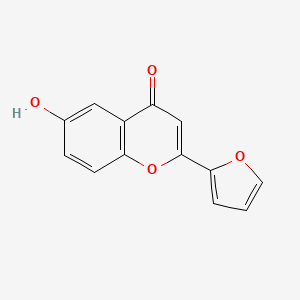
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((2-(furan-2-yl)-4-oxo-4H-chromen-6-yl)oxy)acetamide](/img/structure/B7750573.png)
